molecular formula C11H13BrO2 B1360885 Methyl 2-(3-bromophenyl)-2-methylpropanoate CAS No. 251458-15-8

Methyl 2-(3-bromophenyl)-2-methylpropanoate

Cat. No.: B1360885
CAS No.: 251458-15-8
M. Wt: 257.12 g/mol
InChI Key: ZTBCOZQPDZZCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromophenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of propanoic acid, where the hydrogen atom on the alpha carbon is replaced by a methyl group and a 3-bromophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromophenyl)-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-bromophenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of methyl 2-phenyl-2-methylpropanoate using bromine in the presence of a catalyst like iron(III) bromide. This electrophilic aromatic substitution reaction introduces the bromine atom at the meta position of the phenyl ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the alpha carbon can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: 2-(3-Hydroxyphenyl)-2-methylpropanoate.

    Reduction: 2-(3-Bromophenyl)-2-methylpropanol.

    Oxidation: 2-(3-Bromophenyl)-2-methylpropanoic acid.

Scientific Research Applications

Methyl 2-(3-bromophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory, analgesic, or anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromophenyl)-2-methylpropanoate depends on its specific application. In chemical reactions, the bromine atom on the phenyl ring acts as an electrophilic site, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions.

In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved would depend on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Methyl 2-(3-bromophenyl)-2-methylpropanoate can be compared with other similar compounds such as:

    Methyl 2-phenyl-2-methylpropanoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Methyl 2-(4-bromophenyl)-2-methylpropanoate: The bromine atom is at the para position, which can influence the compound’s reactivity and steric properties.

    Methyl 2-(2-bromophenyl)-2-methylpropanoate: The bromine atom is at the ortho position, affecting the compound’s electronic and steric characteristics.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBCOZQPDZZCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647276
Record name Methyl 2-(3-bromophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251458-15-8
Record name Methyl 2-(3-bromophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-2-[3-bromophenyl]propionitrile (0.56 g, 2.5 mmol) was refluxed in sulfuric acid (2 ml), water (3 ml) and acetic acid (2.5 ml) overnight. The reaction mixture was poured in water, then extracted with Et2O. The combined organic extracts were dried with magnesium sulfate, filtered, concentrated, and chromatographed (silica gel, 10% EtOAc, 1% HOAc) to give the title compound as a white solid (0.2 g, 36%), which was converted to the methyl ester with diazo methane in Et2O and was used in the next reaction without further purification.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
36%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.